molecular formula C12H25N3O3 B1609558 Lysyl-Isoleucine CAS No. 20556-13-2

Lysyl-Isoleucine

Cat. No.: B1609558
CAS No.: 20556-13-2
M. Wt: 259.35 g/mol
InChI Key: FMIIKPHLJKUXGE-GUBZILKMSA-N
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Description

Lysyl-Isoleucine is a dipeptide composed of the amino acids lysine and isoleucine. It is known for its role in various biological processes and its potential applications in scientific research. This compound is formed by the peptide bond between the carboxyl group of lysine and the amino group of isoleucine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lysyl-Isoleucine can be synthesized through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

    Activation of the carboxyl group: of lysine using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection steps: to remove protecting groups from the amino acids.

    Cleavage from the resin: and purification using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms like Escherichia coli or Corynebacterium glutamicum. These microorganisms are optimized to overproduce the desired dipeptide through metabolic engineering and controlled fermentation conditions .

Chemical Reactions Analysis

Types of Reactions: Lysyl-Isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of lysine, potentially forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert any oxidized forms back to their original state.

    Substitution: The amino groups in this compound can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Various acylating or alkylating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction can restore the original amino acid structure.

Scientific Research Applications

Lysyl-Isoleucine has diverse applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis studies and to investigate peptide bond formation and stability.

    Biology: Studied for its role in protein-protein interactions and as a building block in peptide-based drug design.

    Medicine: Potential therapeutic applications in designing peptide-based drugs for various diseases.

    Industry: Utilized in the production of bioactive peptides and as a nutritional supplement in food and feed industries.

Mechanism of Action

The mechanism by which lysyl-isoleucine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can:

    Bind to receptors: or enzymes, influencing their activity.

    Participate in signaling pathways: by acting as a substrate or inhibitor.

    Modulate protein-protein interactions: , affecting cellular processes.

Comparison with Similar Compounds

Lysyl-Isoleucine can be compared with other dipeptides such as:

    Lysyl-Leucine: Similar in structure but with leucine instead of isoleucine, affecting its hydrophobicity and interaction with proteins.

    Lysyl-Valine: Contains valine, which has different steric and electronic properties compared to isoleucine.

    Lysyl-Alanine: Simpler structure with alanine, leading to different biological activities.

This compound is unique due to the specific properties imparted by the isoleucine residue, such as its branched-chain structure and hydrophobicity, which influence its interactions and stability in biological systems.

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O3/c1-3-8(2)10(12(17)18)15-11(16)9(14)6-4-5-7-13/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIIKPHLJKUXGE-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426661
Record name Lysyl-Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20556-13-2
Record name Lysyl-Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lysylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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